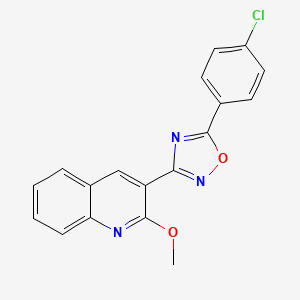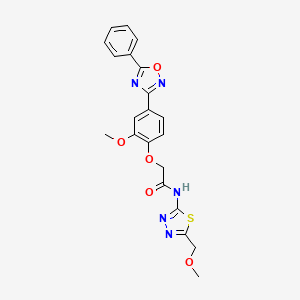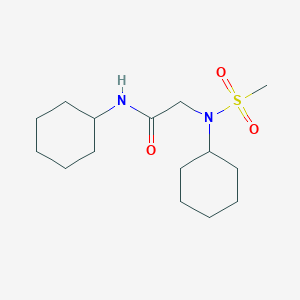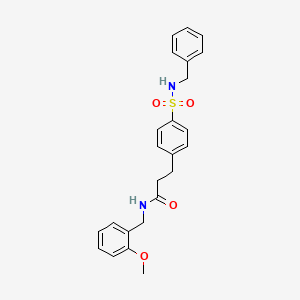
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Bz-423 and has been found to have promising results in various research studies. In
Mechanism of Action
The mechanism of action of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide involves the activation of the mitochondrial pathway of apoptosis. Bz-423 binds to the VDAC1 protein, which is found on the outer mitochondrial membrane. This binding leads to the opening of the mitochondrial permeability transition pore, which can cause the release of cytochrome c and other apoptotic factors. Bz-423 has also been found to inhibit the NF-κB signaling pathway, which can reduce inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in various diseases, and protect neurons from damage. Bz-423 has also been found to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide in lab experiments is its specificity for the VDAC1 protein. This specificity allows for targeted activation of the mitochondrial pathway of apoptosis. Another advantage is its ability to reduce inflammation in various diseases. However, one of the limitations of using Bz-423 in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of the researchers.
Future Directions
There are several future directions for the study of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide. One direction is the development of new analogs with improved specificity and potency. Another direction is the investigation of its potential applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the combination of Bz-423 with other drugs or therapies could be explored to enhance its efficacy. Overall, the study of this compound has promising potential for the development of new treatments for various diseases.
Synthesis Methods
The synthesis of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide involves the reaction of N-benzylsulfonamide with 4-bromobenzaldehyde, followed by a condensation reaction with 2-methoxybenzylamine. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to produce high yields of pure Bz-423.
Scientific Research Applications
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. Bz-423 has been shown to activate the mitochondrial pathway of apoptosis, which can lead to the death of cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in various diseases.
properties
IUPAC Name |
3-[4-(benzylsulfamoyl)phenyl]-N-[(2-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-30-23-10-6-5-9-21(23)18-25-24(27)16-13-19-11-14-22(15-12-19)31(28,29)26-17-20-7-3-2-4-8-20/h2-12,14-15,26H,13,16-18H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCGGQFLKOTRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

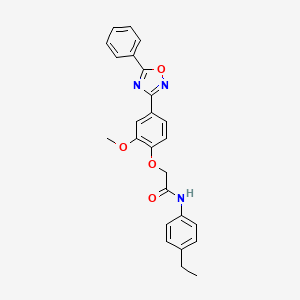
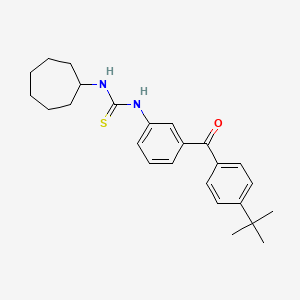

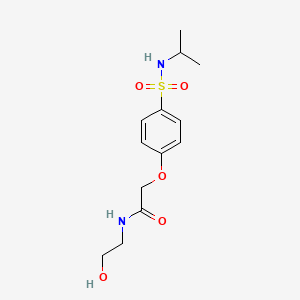

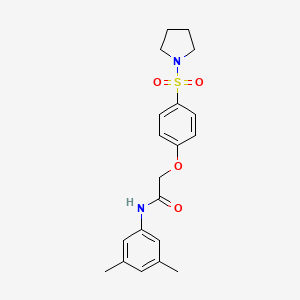
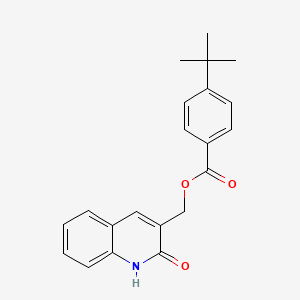
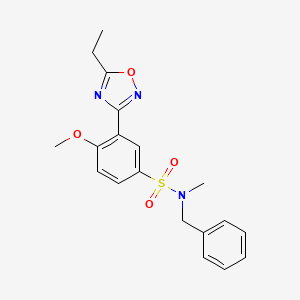
![2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)
